(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol
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Overview
Description
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a 3,3-dimethyl group and a propan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, cyclohexane, undergoes a series of reactions to introduce the 3,3-dimethyl groups. This can be achieved through alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Propan-1-ol Introduction: The propan-1-ol side chain is introduced via a Grignard reaction. The intermediate cyclohexane derivative reacts with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexane ring and dimethyl groups contribute to the compound’s hydrophobic interactions with lipid membranes and other hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
2-Methylcyclohexanol: A related compound with a single methyl group on the cyclohexane ring.
Uniqueness
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is unique due to its specific stereochemistry and the presence of two methyl groups on the cyclohexane ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various chemical processes .
Properties
IUPAC Name |
(2S)-2-(3,3-dimethylcyclohexyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10,12H,4-8H2,1-3H3/t9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICGLESTTWBZKH-YHMJZVADSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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